molecular formula C12H16O3 B8645943 2-Isopropyl-4,5-dimethoxy-benzaldehyde

2-Isopropyl-4,5-dimethoxy-benzaldehyde

Cat. No. B8645943
M. Wt: 208.25 g/mol
InChI Key: ZXQXOLULQODCPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COc1cc(C=NC(C(C)C)C(C)C)c(C(C)C)cc1OC
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:24]1[CH2:27][CH2:26][CH2:25][O:28]1.[CH:1]([CH3:2])([CH3:3])[c:4]1[c:5]([CH:6]=[N:7][CH:8]([CH:9]([CH3:10])[CH3:11])[CH:12]([CH3:13])[CH3:14])[cH:15][c:16]([O:21][CH3:22])[c:17]([O:19][CH3:20])[cH:18]1.[ClH:23]>>[CH:1]([CH3:2])([CH3:3])[c:4]1[c:5]([CH:6]=[O:28])[cH:15][c:16]([O:21][CH3:22])[c:17]([O:19][CH3:20])[cH:18]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
C1CCOC1
Name
COc1cc(C=NC(C(C)C)C(C)C)c(C(C)C)cc1OC
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COc1cc(C=NC(C(C)C)C(C)C)c(C(C)C)cc1OC
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cl

Outcomes

Product
Name
Type
product
Smiles
COc1cc(C=O)c(C(C)C)cc1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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